

# Cross-referencing spectroscopic data of fumaronitrile with literature values

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## Compound of Interest

Compound Name: *Fumaronitrile*

Cat. No.: *B1194792*

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## A Comparative Guide to the Spectroscopic Analysis of Fumaronitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data for **fumaronitrile** with established literature values. Detailed experimental protocols are presented to ensure reproducibility, and all quantitative data are summarized in a clear tabular format for straightforward cross-referencing. Visual diagrams illustrating the experimental workflow and data cross-referencing logic are also included to facilitate understanding.

## Spectroscopic Data Comparison: Experimental vs. Literature Values

The following table summarizes the key spectroscopic data for **fumaronitrile**, comparing experimentally obtained values with those reported in the scientific literature.

Spectroscopic Technique	Parameter	Literature Value	Experimental Value
<sup>1</sup> H NMR	Chemical Shift (δ)	6.295 ppm (in CDCl <sub>3</sub> ) [1]	To be determined
	Multiplicity	Singlet	To be determined
<sup>13</sup> C NMR	Chemical Shift (δ)	115.3 ppm (C≡N), 110.8 ppm (C=C) (in CDCl <sub>3</sub> )	To be determined
	C≡N Stretch	2215 cm <sup>-1</sup> [2]	To be determined
Infrared (IR) Spectroscopy	C=C Stretch	1610 cm <sup>-1</sup> [2]	To be determined
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> )	m/z 78[1]	To be determined
Key Fragment Ions	m/z 77, 52, 51, 50, 38, 37, 26[1]	To be determined	

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a **fumaronitrile** sample are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **fumaronitrile** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A 400 MHz NMR spectrometer.
  - Parameters:

- Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Acquisition time: 4.0 s
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Spectroscopy:
    - Instrument: A 100 MHz NMR spectrometer.
    - Parameters:
      - Number of scans: 1024
      - Relaxation delay: 2.0 s
      - Pulse program: Proton-decoupled
      - Acquisition time: 1.5 s
      - Spectral width: -10 to 220 ppm

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **fumaronitrile** is finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
  - Parameters:
    - Spectral range: 4000-400 cm<sup>-1</sup>

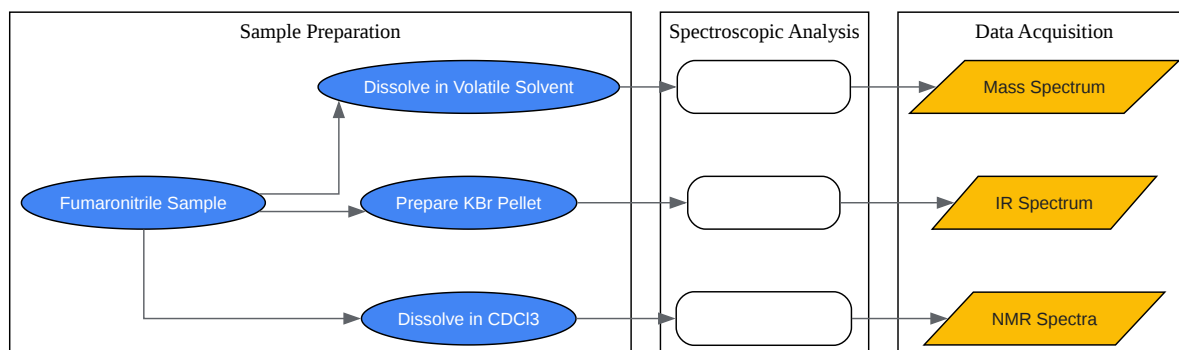
- Resolution: 4  $\text{cm}^{-1}$
- Number of scans: 32
- Background: A spectrum of a pure KBr pellet is recorded as the background.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **fumaronitrile** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation:
  - Instrument: A mass spectrometer with an electron ionization (EI) source.
  - Parameters:
    - Ionization mode: Electron Ionization (EI)
    - Electron energy: 70 eV
    - Mass range:  $m/z$  20-200
    - Scan speed: 1000 amu/s

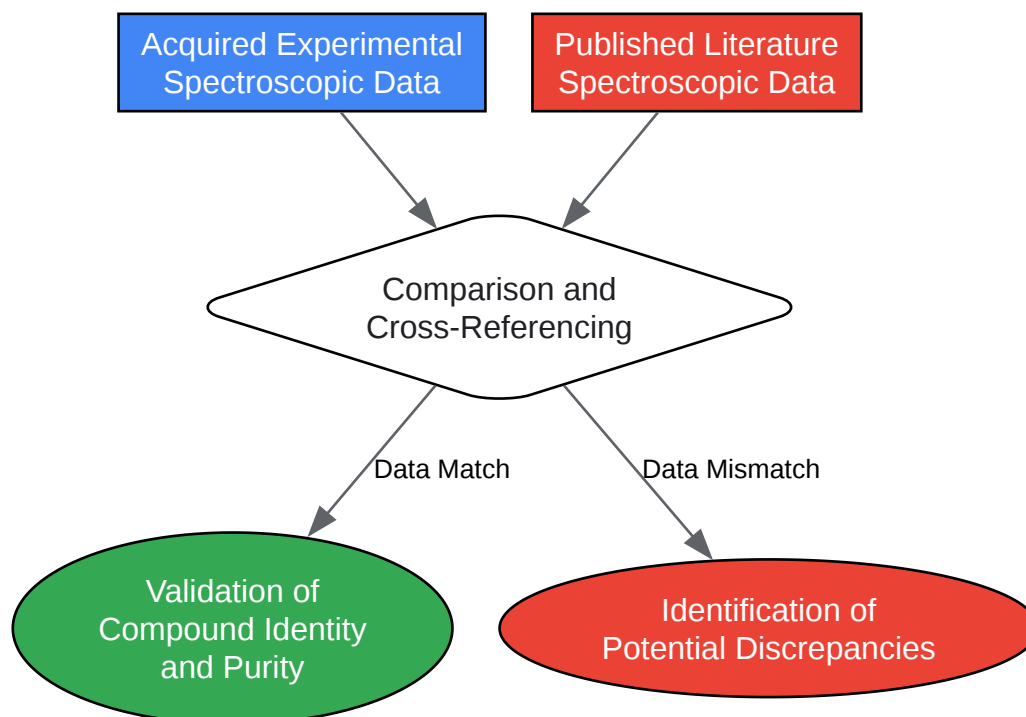
## Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process of cross-referencing the acquired data with literature values.



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Experimental workflow for spectroscopic analysis of **fumaronitrile**.



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Logical relationship for cross-referencing experimental and literature data.

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## References

- 1. Fumaronitrile(764-42-1) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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